2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine-based derivative featuring a tert-butyl ester group at the 1-position and a 5-bromo-thiophene-2-sulfonylamino-methyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₅H₂₂BrN₂O₄S, with a molecular weight of 413.32 g/mol (CAS: 68388-91-0) . Notably, this compound is listed as discontinued in commercial catalogs (CymitQuimica Ref: 10-F090116), suggesting challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
tert-butyl 2-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4S2/c1-14(2,3)21-13(18)17-8-4-5-10(17)9-16-23(19,20)12-7-6-11(15)22-12/h6-7,10,16H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQAMKJWIOVPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No. 1261230-34-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a tert-butyl ester group, a sulfonamide group, and a bromothiophene moiety. The structural formula is represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 425.36 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]pyrrolidine-1-carboxylate |
| CAS Number | 1261230-34-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization reactions involving amines and dihaloalkanes.
- Introduction of the tert-butyl Ester Group : Achieved via esterification with tert-butyl alcohol.
- Attachment of the Bromothiophene Moiety : Coupling reactions such as Suzuki or Stille coupling are employed.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds similar to 2-[(5-Bromo-thiophene-2-sulfonylamino)-methyl]-pyrrolidine have shown significant activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
A comparative study demonstrated that certain derivatives exhibited cytotoxicity that reduced cell viability significantly when compared to standard chemotherapeutic agents like cisplatin. The structure-dependence of the anticancer activity suggests that modifications in the chemical structure can enhance efficacy against cancer cells while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, compounds containing similar moieties have been evaluated for antimicrobial activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined, showing promising results with certain derivatives exhibiting MIC values as low as 1–8 µg/mL against resistant strains .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Halogen Bonding : The presence of bromine allows for unique interactions through halogen bonding, enhancing binding affinity to biological targets compared to other halogens .
Case Studies and Research Findings
- Anticancer Studies : A study involving various derivatives showed that those with free amino groups demonstrated higher anticancer activity compared to those with acetylamino fragments. Compounds containing thienyl fragments exhibited the highest potency against A549 cells while maintaining low cytotoxicity towards non-cancerous cells .
- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of derivatives showed that certain compounds effectively inhibited growth in multidrug-resistant bacterial strains, indicating their potential as therapeutic agents in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Heterocyclic Core :
- The target compound uses a pyrrolidine ring, while the piperidine derivative () has a six-membered ring, offering greater flexibility .
- Thiophene (target) vs. pyridine () or benzene (): Thiophene’s sulfur atom may improve metabolic stability compared to pyridine’s nitrogen .
Bromine Placement: Bromine on thiophene (target) vs. pyridine () or phenyl () alters steric and electronic interactions.
Physicochemical Properties :
- The target’s discontinued status contrasts with commercially available analogs (e.g., ), possibly due to synthetic complexity or stability issues .
- Carboxylic acid derivatives () exhibit higher hydrophilicity than sulfonamides, impacting bioavailability .
Applications :
Preparation Methods
Sulfonation of 5-Bromo-Thiophene
The sulfonation of 5-bromo-thiophene is achieved using chlorosulfonic acid (ClSO₃H) under controlled conditions. Thiophene derivatives undergo electrophilic substitution at the 2-position due to aromatic stabilization, yielding 5-bromo-thiophene-2-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the reactive sulfonyl chloride.
Reaction Conditions :
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Sulfonation : 5-Bromo-thiophene (1 equiv) in ClSO₃H (3 equiv) at 0–5°C for 2–4 hours.
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Chlorination : PCl₅ (1.2 equiv) in dichloromethane (DCM) at reflux for 6 hours.
Yield : 68–75% (isolated via distillation under reduced pressure).
Preparation of tert-Butyl 2-(Aminomethyl)Pyrrolidine-1-Carboxylate
Boc Protection of Pyrrolidine
Pyrrolidine is protected as its tert-butyl carbamate using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP):
Introduction of the Aminomethyl Group
The 2-position of Boc-protected pyrrolidine is functionalized via a two-step sequence:
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Hydroxymethylation : Lithiation at C-2 using LDA (lithium diisopropylamide) followed by quenching with formaldehyde generates tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.
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Amination : Conversion of the hydroxyl group to a mesylate (MsCl, Et₃N) and subsequent displacement with aqueous ammonia yields the aminomethyl derivative.
Reaction Conditions :
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Hydroxymethylation : LDA (2.2 equiv), THF, −78°C; formaldehyde (1.5 equiv), −78°C to rt.
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Mesylation : MsCl (1.1 equiv), Et₃N (1.2 equiv), DCM, 0°C to rt.
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Displacement : NH₃ (7N in MeOH), 60°C, 12 hours.
Yield : 52–60% over three steps.
Sulfonamide Coupling
The final step involves reacting 5-bromo-thiophene-2-sulfonyl chloride with tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate under basic conditions to form the sulfonamide linkage:
Optimized Conditions :
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Base : Triethylamine (2.5 equiv).
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Solvent : Dichloromethane (DCM) at 0°C to rt.
-
Reaction Time : 4–6 hours.
Yield : 65–73% after column chromatography (silica gel, hexane/EtOAc gradient).
Alternative Synthetic Routes and Modifications
Reductive Amination Approach
An alternative method employs reductive amination to install the aminomethyl group:
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Ketone Formation : Oxidation of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate to the corresponding ketone using Dess-Martin periodinane.
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Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in MeOH.
Yield : 58–62% (lower due to over-reduction side reactions).
Solid-Phase Synthesis
For high-throughput applications, the sulfonamide coupling can be performed on a solid support (e.g., Wang resin), though this method requires additional optimization to maintain Boc group stability.
Critical Analysis of Reaction Parameters
Solvent and Base Selection
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Solvent : DCM and THF are preferred for sulfonylation due to their inertness and ability to dissolve both reactants.
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Base : Et₃N outperforms pyridine in minimizing side reactions (e.g., sulfonate ester formation).
Temperature Control
Exothermic reactions during sulfonyl chloride addition necessitate cooling (0–5°C) to prevent decomposition.
Purification Challenges
The polar nature of the sulfonamide product often requires gradient elution (hexane → EtOAc) for effective silica gel chromatography.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for sulfonation and chlorination steps, improving heat dissipation and reaction homogeneity. Automated liquid handling systems ensure precise stoichiometry in Boc protection and amination stages, achieving batch-to-batch consistency (>98% purity by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
